molecular formula C7H5BrFNO2 B2587732 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene CAS No. 1807209-53-5

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene

Cat. No.: B2587732
CAS No.: 1807209-53-5
M. Wt: 234.024
InChI Key: HUYOQRFHDRKQNA-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene (CAS RN: 1807209-53-5) is a halogenated aromatic compound with the molecular formula C₇H₅BrFNO₂. Its structure features a benzene ring substituted with bromine (position 1), fluorine (position 3), a methyl group (position 4), and a nitro group (position 2). This arrangement of electron-withdrawing (Br, F, NO₂) and electron-donating (CH₃) groups creates a unique electronic environment, influencing its reactivity and physical properties. The compound is typically available at 95% purity and is used as an intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-bromo-3-fluoro-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYOQRFHDRKQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 3-fluoro-4-methyl-2-nitrobenzene followed by bromination. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the bromination step employs bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is utilized in several research areas:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for various electrophilic aromatic substitution reactions, enabling the formation of diverse derivatives.

Medicinal Chemistry

Research indicates that 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has potential as a precursor in developing bioactive compounds and pharmaceuticals. Its biological activity includes:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis. For instance, in vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 of 12.5 µM, indicating its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa10.0Cell cycle arrest and apoptosis
A54915.0Inhibition of proliferation

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene on breast cancer cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction, with increased caspase activity as a marker for programmed cell death.

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, the compound was tested against various pathogens, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The findings suggested that its structure could lead to the development of novel antibiotics.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group, being an electron-withdrawing group, enhances the compound’s reactivity towards nucleophiles. The bromine and fluorine atoms also influence the compound’s chemical behavior, making it a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-3-fluoro-4-methyl-2-nitrobenzene with structurally related bromo-fluoro-nitrobenzene derivatives, focusing on substituent positions, physical properties, and applications:

Compound Name CAS RN Molecular Formula Substituents (Positions) Physical State Key Properties/Applications
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene 1807209-53-5 C₇H₅BrFNO₂ 1-Br, 3-F, 4-CH₃, 2-NO₂ Solid High purity (95%); intermediate in drug synthesis
1-Bromo-3-fluoro-2-nitrobenzene 1104543-73-8 C₆H₃BrFNO₂ 1-Br, 3-F, 2-NO₂ Not reported Lacks methyl group; potential for electrophilic substitution
1-Bromo-2-fluoro-4-nitrobenzene 185331-69-5 C₆H₃BrFNO₂ 1-Br, 2-F, 4-NO₂ Solid Predicted density: 1.808 g/cm³; used in organic synthesis
3-Bromo-4-fluorotoluene - C₇H₆BrF 3-Br, 4-F, 1-CH₃ Liquid Versatile in cross-coupling reactions; no nitro group
1-Bromo-2,4-difluorobenzene - C₆H₃BrF₂ 1-Br, 2-F, 4-F Liquid High halogen density; limited nitro reactivity

Key Observations:

The nitro group at position 2 (vs. position 4 in 1-bromo-2-fluoro-4-nitrobenzene) creates distinct electronic effects, directing further substitutions to meta positions relative to the nitro group.

In contrast, 3-bromo-4-fluorotoluene lacks a nitro group, making it more suitable for halogen-exchange reactions (e.g., Suzuki-Miyaura couplings) .

Applications :

  • The target compound’s nitro group can be reduced to an amine for synthesizing heterocycles or pharmaceutical intermediates.
  • 1-Bromo-2-fluoro-4-nitrobenzene is used in dye and polymer chemistry due to its stable aromatic framework .

Biological Activity

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is a compound of interest in pharmaceutical and chemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including cytotoxicity, mutagenicity, and its role as a synthetic intermediate.

  • Molecular Formula : C7H5BrFNO2
  • Molar Mass : 234.02 g/mol
  • CAS Number : 1806979-60-1
  • Appearance : Crystalline powder
  • Melting Point : Not specified
  • Boiling Point : Not specified

Cytotoxicity

Research indicates that halogenated nitrobenzene derivatives, including 1-bromo-3-fluoro-4-methyl-2-nitrobenzene, exhibit varying degrees of cytotoxicity against different cancer cell lines. A study focusing on related compounds found that certain derivatives showed significant antiproliferative activity against human cancer cell lines, suggesting that similar activities may be observed in 1-bromo-3-fluoro-4-methyl-2-nitrobenzene due to structural similarities .

Mutagenicity

The mutagenic potential of nitroaromatic compounds has been documented extensively. According to JICOSH, several nitro compounds are classified as mutagenic, which raises concerns about the safety and environmental impact of compounds like 1-bromo-3-fluoro-4-methyl-2-nitrobenzene. The presence of both bromine and fluorine atoms in its structure may enhance its reactivity and potential mutagenicity .

Case Study 1: Antiproliferative Activity

In a comparative study of various nitrobenzene derivatives, it was found that compounds with similar functional groups exhibited significant growth inhibition in cancer cell lines. For instance, a derivative with a similar structure demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) value as low as 0.229 µM against melanoma cells . Though specific data for 1-bromo-3-fluoro-4-methyl-2-nitrobenzene is limited, the trends suggest it may also possess notable antiproliferative properties.

CompoundCell LineGI50 (µM)
Compound AMDA-MB-435 (Melanoma)0.229
Compound BA549 (Lung Cancer)<0.01
1-Bromo-3-fluoro-4-methyl-2-nitrobenzeneTBDTBD

Research into the mechanisms of action for nitro-substituted benzene derivatives indicates that these compounds can induce apoptosis in cancer cells through caspase activation pathways. In studies involving structurally related compounds, significant increases in caspase activity were observed, suggesting that similar mechanisms may apply to 1-bromo-3-fluoro-4-methyl-2-nitrobenzene .

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